

Unveiling Cephalandole B: A Technical Guide to its Discovery, Origin, and Synthesis

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Compound of Interest

Compound Name: Cephalandole B

Cat. No.: B14761636

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This technical guide provides a comprehensive overview of the discovery, natural origin, and synthesis of **Cephalandole B**, an indole alkaloid belonging to the cephalandole class of natural products. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential biological activity of this compound.

Discovery and Natural Origin

Cephalandole B was first described in the scientific literature in 2008. Its structure was unequivocally confirmed through chemical synthesis, a study that was conducted in conjunction with the structural revision of the related compound, Cephalandole A.^[1]

Subsequent research has confirmed that **Cephalandole B** is a naturally occurring compound. It has been successfully isolated from *Cephalantheropsis gracilis*, a species of orchid found in Taiwan.^[2] This discovery solidifies its status as a natural product and places it within the diverse chemical landscape of the Orchidaceae family, which is known for producing a wide array of bioactive alkaloids.^{[1][2]}

The isolation of **Cephalandole B** from *C. gracilis* was achieved through a systematic extraction and chromatographic separation process. The dried aerial parts of the plant were extracted with methanol, and the resulting crude extract was subjected to solvent partitioning and repeated column chromatography to yield the pure compound.^[2]

Physicochemical Properties

The structural and physical properties of **Cephalandole B** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₇ H ₁₄ N ₂ O ₃
Molecular Weight	294.3 g/mol
IUPAC Name	methyl 2-[(1H-indol-3-yl)formamido]benzoate
CAS Number	915315-44-5

Synthesis of Cephalandole B

The definitive synthesis of **Cephalandole B** was instrumental in confirming its molecular structure.^[1] The synthetic route provides a reliable method for obtaining the compound for further study and is outlined below.

Experimental Protocol for the Synthesis of Cephalandole B

The synthesis of **Cephalandole B** was achieved through the reaction of indole-3-carboxylic acid with methyl anthranilate.^[1]

Step 1: Formation of the Acid Chloride

To a suspension of indole-3-carboxylic acid (1.61 g, 10.0 mmol) in dichloromethane (CH₂Cl₂, 100 mL), an excess of oxalyl chloride (4.4 mL, 50 mmol) was added, followed by one drop of dimethylformamide (DMF). The mixture was stirred at room temperature for 2 hours. The resulting clear solution was evaporated under vacuum and co-evaporated three times with benzene to yield the crude acid chloride as a colorless solid.^[1]

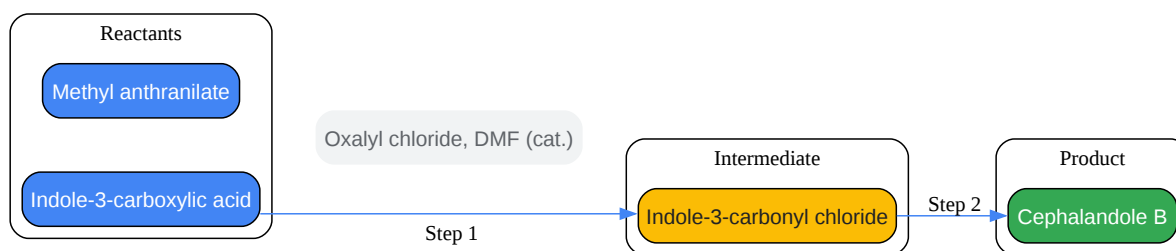
Step 2: Amide Coupling

The freshly prepared acid chloride was dissolved in anhydrous tetrahydrofuran (THF, 30 mL) and added dropwise over 15 minutes to a solution of methyl anthranilate (3.9 mL, 30.2 mmol)

in anhydrous THF (30 mL). The resulting mixture was stirred for 18 hours at room temperature.
[1]

Step 3: Work-up and Purification

The reaction mixture was concentrated, and the residue was taken up in a suitable organic solvent and washed sequentially with aqueous acid, water, and brine. The organic layer was dried over magnesium sulfate (MgSO_4), filtered, and concentrated under reduced pressure. The crude product was then purified by column chromatography on silica gel to afford **Cephalandole B**. [1]



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References

- 1. Synthetic studies of cephalandole alkaloids and the revised structure of cephalandole A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Cytotoxicity Evaluation of the Chemical Constituents from Cephalantheropsis gracilis [mdpi.com]

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